molecular formula C19H13NO2 B14553548 N-Phenyldibenzo[b,d]furan-3-carboxamide CAS No. 61831-10-5

N-Phenyldibenzo[b,d]furan-3-carboxamide

Cat. No.: B14553548
CAS No.: 61831-10-5
M. Wt: 287.3 g/mol
InChI Key: PFKFXIPCBQWCQY-UHFFFAOYSA-N
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Description

N-Phenyldibenzo[b,d]furan-3-carboxamide is a synthetic organic compound featuring a dibenzofuran core fused with a carboxamide group at position 3 and a phenyl substituent. The carboxamide group introduces hydrogen-bonding capabilities, making this class of compounds relevant in medicinal chemistry for targeting enzymes or protein-protein interactions.

Properties

CAS No.

61831-10-5

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

N-phenyldibenzofuran-3-carboxamide

InChI

InChI=1S/C19H13NO2/c21-19(20-14-6-2-1-3-7-14)13-10-11-16-15-8-4-5-9-17(15)22-18(16)12-13/h1-12H,(H,20,21)

InChI Key

PFKFXIPCBQWCQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyldibenzo[b,d]furan-3-carboxamide typically involves the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through cyclization reactions involving biphenyl derivatives.

    Introduction of Carboxamide Group: The carboxamide group is introduced at the 3-position of the dibenzofuran core through amide bond formation reactions. This can be achieved using reagents such as carboxylic acids or their derivatives (e.g., acid chlorides) and amines.

    Phenyl Group Attachment: The phenyl group is attached to the nitrogen atom of the carboxamide group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Phenyldibenzo[b,d]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-Phenyldibenzo[b,d]furan-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Phenyldibenzo[b,d]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of Biological Pathways: The compound may inhibit key biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.

    Induction of Cellular Responses: The compound can induce cellular responses, including apoptosis or cell cycle arrest, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogues of N-Phenyldibenzo[b,d]furan-3-carboxamide
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Bioactivity Reference
This compound Dibenzofuran Phenyl at carboxamide Not reported Data limited
N3-(3-Chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide Benzo[b]furan Chloro, fluoro, methyl, tetrafluoro 375.68 Not reported (structural analog)
V-13–009920 (5-(4-chlorophenyl)-N-(4-sulfamoylphenyl)-2-(trifluoromethyl)furan-3-carboxamide) Furan Chlorophenyl, trifluoromethyl, sulfamoylphenyl Not reported IC₅₀ = 4.0 ± 1.1 μM (PrpC enzyme inhibition)
2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide Furan Methyl, trifluoromethylbenzyl-indazolyl Not reported IC₅₀ = 0.2 μM (Fascin inhibition)
N-(3-Methoxyphenyl)furan-3-carboxamide Furan Methoxyphenyl Not reported Synthetic protocol only
Key Observations:

Core Structure Influence: The dibenzofuran core in this compound provides enhanced aromaticity and planar rigidity compared to simpler furan or benzo[b]furan analogs. This may improve binding affinity to hydrophobic enzyme pockets but could reduce solubility .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in V-13–009920) enhance metabolic stability and enzyme inhibition potency, as seen in its IC₅₀ of 4.0 μM against PrpC .
  • Bulky substituents (e.g., indazolyl in ) improve Fascin inhibition (IC₅₀ = 0.2 μM) by occupying larger binding pockets.

Synthetic Accessibility :

  • Furan-3-carboxamides (e.g., ) are synthesized via CuBr₂-catalyzed coupling, while dibenzofuran derivatives often require multi-step protocols involving Suzuki-Miyaura or Ullmann couplings .

Physicochemical Properties

  • Solubility: Dibenzofuran derivatives typically exhibit lower aqueous solubility compared to monocyclic furans due to increased hydrophobicity. This may limit bioavailability without formulation optimization.
  • Stability : Fluorinated analogs (e.g., ) demonstrate improved metabolic stability, a trait that could be engineered into this compound via halogenation.

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